(2-Amino-2-methylpropoxy)trimethylsilane CAS 38421-19-1 properties
(2-Amino-2-methylpropoxy)trimethylsilane CAS 38421-19-1 properties
An In-depth Technical Guide to (2-Amino-2-methylpropoxy)trimethylsilane and its Role as a Silyl-Protected Amino Alcohol
Introduction
In the landscape of synthetic chemistry and drug development, the strategic use of protecting groups is a cornerstone of elegant and efficient molecular construction. Among these, silyl ethers are preeminent for the temporary masking of hydroxyl functionalities. This guide provides a detailed technical exploration of (2-Amino-2-methylpropoxy)trimethylsilane (CAS 38421-19-1), a bifunctional molecule featuring a primary amine and a trimethylsilyl (TMS) ether.
While specific literature on this exact compound is sparse, its structure represents a classic example of a silyl-protected amino alcohol. Therefore, this whitepaper will serve as a comprehensive guide to the synthesis, reactivity, and application of this class of compounds, using (2-Amino-2-methylpropoxy)trimethylsilane as the central model. We will delve into the causality behind its synthesis, the logic of its reactivity as a synthetic intermediate, and the protocols for its use, providing researchers and drug development professionals with actionable, field-proven insights.
Physicochemical Properties
The properties of (2-Amino-2-methylpropoxy)trimethylsilane are dictated by its dual functional nature: the volatile, nonpolar trimethylsilyl group and the polar, basic primary amine. The following table summarizes its key physicochemical characteristics, with some values being estimations based on structurally similar aminosilanes and silyl ethers.
| Property | Value | Source/Basis |
| CAS Number | 38421-19-1 | Topic |
| Molecular Formula | C₇H₁₉NOSi | Calculated |
| Molecular Weight | 161.32 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (Expected) | Analogy to similar aminosilanes |
| Boiling Point | ~170-190 °C (at 760 mmHg, Estimated) | Analogy to similar structures |
| Density | ~0.85 - 0.95 g/mL (at 25 °C, Estimated) | Analogy to similar structures |
| Refractive Index | ~1.43 - 1.45 (at 20 °C, Estimated) | Analogy to similar structures |
| Solubility | Soluble in common organic solvents (THF, CH₂Cl₂, Et₂O). Reacts with protic solvents like water and alcohols. | General chemical principles |
Synthesis: The Silylation of Amino Alcohols
The formation of (2-Amino-2-methylpropoxy)trimethylsilane is achieved through the silylation of its parent amino alcohol, 2-amino-2-methyl-1-propanol. This reaction exemplifies the protection of a hydroxyl group in the presence of a nucleophilic amine.
Mechanism and Rationale
The core of the synthesis is a nucleophilic substitution reaction at the silicon center of a silylating agent, typically trimethylsilyl chloride (TMSCl). The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic silicon atom and displacing the chloride leaving group.[1] A key component is the use of a non-nucleophilic base, such as triethylamine (Et₃N) or imidazole, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2] This prevents the protonation of the amine and the potential acid-catalyzed cleavage of the newly formed silyl ether.[1]
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of (2-Amino-2-methylpropoxy)trimethylsilane
This protocol is a representative procedure based on standard silylation methods.[1][2]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-2-methyl-1-propanol (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) or dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 - 1.5 eq) to the solution and stir for 5 minutes.
-
Silylation: Add trimethylsilyl chloride (TMSCl, 1.1 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.
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Workup: Dilute the reaction mixture with diethyl ether or hexanes and filter to remove the salt.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation under vacuum to yield the pure (2-Amino-2-methylpropoxy)trimethylsilane.
Core Reactivity and Synthetic Utility
The utility of (2-Amino-2-methylpropoxy)trimethylsilane stems from its orthogonal reactivity. The TMS ether serves as a robust yet easily removable protecting group, allowing the primary amine to undergo selective transformations.
Reactivity of the Trimethylsilyl Ether Group: Deprotection
The TMS ether is stable under basic and nucleophilic conditions but is readily cleaved by acid or fluoride ions. The high strength of the silicon-fluoride bond (Si-F) makes fluoride-based deprotection particularly effective and is the most common method.[3]
Mechanism of Fluoride-Mediated Deprotection: The fluoride ion (typically from tetra-n-butylammonium fluoride, TBAF) performs a nucleophilic attack on the silicon atom. This forms a hypervalent, pentacoordinate silicon intermediate, which then fragments, breaking the Si-O bond to release the alcohol and form a stable fluorotrimethylsilane.[3]
Caption: Deprotection workflow of a TMS ether using TBAF.
Experimental Protocol: Deprotection
-
Setup: Dissolve the silyl ether (1.0 eq) in tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of TBAF in THF (1.0 M, 1.1 eq) dropwise at room temperature.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography or crystallization.
Reactivity of the Primary Amine Group
With the hydroxyl group masked, the primary amine is available for a wide range of transformations. This is crucial in multi-step syntheses where the amine needs to be modified without interference from a nearby hydroxyl group.
-
Acylation: The amine readily reacts with acid chlorides or anhydrides in the presence of a base to form amides.
-
Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which are versatile intermediates themselves.[4]
-
Alkylation: The amine can be alkylated using alkyl halides, though over-alkylation can be a challenge.
-
Nucleophilic Addition: It can act as a nucleophile in conjugate additions or ring-opening reactions of epoxides.
Applications in Research and Drug Development
The strategic use of silyl-protected amino alcohols like (2-Amino-2-methylpropoxy)trimethylsilane is widespread in several areas of chemical science.
-
Pharmaceutical Synthesis: Amino alcohol motifs are present in a vast number of active pharmaceutical ingredients (APIs). Protecting the alcohol allows for the selective construction of complex nitrogen-containing side chains or heterocyclic systems.
-
Asymmetric Synthesis: Chiral amino alcohols are fundamental building blocks. Protecting the hydroxyl group allows the amine to be used, for example, to form chiral auxiliaries or to be incorporated into a larger molecule without racemization or side reactions at the hydroxyl center.
-
Material Science: While trimethoxysilanes are more common for surface modification, the fundamental principle of using an aminosilane to functionalize surfaces is a key application.[5][6] Molecules of this class can be seen as soluble models for understanding the reactivity of the amine terminus after a related silane has been grafted onto a substrate like silica or glass.
Safety and Handling
As with any chemical reagent, proper handling of (2-Amino-2-methylpropoxy)trimethylsilane and its precursors is essential.
-
Moisture Sensitivity: Silyl ethers are susceptible to hydrolysis. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and handled using anhydrous techniques.[7]
-
Corrosivity and Irritation: The parent amino alcohol and the product itself are basic and can be irritating to the skin and eyes. The reagents used in its synthesis, particularly TMSCl, are corrosive and react with moisture to release HCl gas.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
(2-Amino-2-methylpropoxy)trimethylsilane is a valuable bifunctional molecule that embodies the principles of protection group chemistry. By masking a primary hydroxyl group as a robust yet labile TMS ether, it liberates the primary amine for a diverse array of synthetic transformations. Understanding the straightforward synthesis, the orthogonal reactivity of its functional groups, and the simple yet effective deprotection protocols allows researchers and drug development professionals to leverage this and similar silyl-protected amino alcohols for the efficient and controlled synthesis of complex molecular targets.
References
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- Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride.
- Taylor & Francis Online. The reactions of N-trimethylsilyl substituted ethers of α- and β-amino acids with sulfur tetrafluoride and morpholinosulfur trifluoride. Published April 11, 2021.
- SAFETY DATA SHEET. Published June 25, 2015.
- TCI Chemicals. SAFETY DATA SHEET: 3-(2-Aminoethylamino)propyltrimethoxysilane. Published October 27, 2025.
- Cole-Parmer. Material Safety Data Sheet: 3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane, tech. Published July 9, 2004.
- Sigma-Aldrich. SAFETY DATA SHEET. Published October 15, 2025.
- Fisher Scientific. SAFETY DATA SHEET. Published September 22, 2009.
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
- Indian Academy of Sciences. Schiff bases of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane and its silatranes: Synthesis and characterization.
- Chemical Bull. 3-2-aminoethylamino Propyl Trimethoxysilane | Amine Functional Silane.
- BenchChem. An In-depth Technical Guide to the Reactivity of N-Methylaminopropyltrimethoxysilane.
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